molecular formula C13H15NO3S B14663484 1-Hydroxy-N-propylnaphthalene-2-sulfonamide CAS No. 38122-76-8

1-Hydroxy-N-propylnaphthalene-2-sulfonamide

Cat. No.: B14663484
CAS No.: 38122-76-8
M. Wt: 265.33 g/mol
InChI Key: WBWRHQJTPUYGFL-UHFFFAOYSA-N
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Description

1-Hydroxy-N-propylnaphthalene-2-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-N-propylnaphthalene-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-sulfonyl chloride with 1-hydroxypropylamine under basic conditions. The reaction typically proceeds as follows: [ \text{Naphthalene-2-sulfonyl chloride} + \text{1-hydroxypropylamine} \rightarrow \text{this compound} + \text{HCl} ] The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, oxidative coupling of thiols and amines has emerged as a highly efficient method for synthesizing sulfonamides .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-N-propylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require strong nucleophiles and suitable solvents.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-Hydroxy-N-propylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Hydroxy-N-propylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-N-propylnaphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxy and propyl groups provide additional sites for chemical modification, enhancing its versatility in various applications.

Properties

CAS No.

38122-76-8

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

1-hydroxy-N-propylnaphthalene-2-sulfonamide

InChI

InChI=1S/C13H15NO3S/c1-2-9-14-18(16,17)12-8-7-10-5-3-4-6-11(10)13(12)15/h3-8,14-15H,2,9H2,1H3

InChI Key

WBWRHQJTPUYGFL-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

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